molecular formula C14H20N2 B2801240 1-Benzyl-5-methyloctahydropyrrolo[3,4-b]pyrrole CAS No. 132414-95-0

1-Benzyl-5-methyloctahydropyrrolo[3,4-b]pyrrole

Cat. No.: B2801240
CAS No.: 132414-95-0
M. Wt: 216.328
InChI Key: BHOQHYOAFUMULA-UHFFFAOYSA-N
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Scientific Research Applications

1-Benzyl-5-methyloctahydropyrrolo[3,4-b]pyrrole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of drugs targeting neurological disorders and cancer.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Preparation Methods

The synthesis of 1-Benzyl-5-methyloctahydropyrrolo[3,4-b]pyrrole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

1-Benzyl-5-methyloctahydropyrrolo[3,4-b]pyrrole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketones to alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion .

Mechanism of Action

The mechanism by which 1-Benzyl-5-methyloctahydropyrrolo[3,4-b]pyrrole exerts its effects depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

1-Benzyl-5-methyloctahydropyrrolo[3,4-b]pyrrole can be compared with other similar compounds, such as:

    1-Benzyl-5-methylpyrrolidine: Similar in structure but lacks the octahydropyrrolo[3,4-b]pyrrole core.

    1-Benzyl-5-methylpiperidine: Contains a piperidine ring instead of the octahydropyrrolo[3,4-b]pyrrole core.

    1-Benzyl-5-methylindoline: Features an indoline ring system, differing in the degree of saturation and ring structure.

The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-5-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-15-10-13-7-8-16(14(13)11-15)9-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOQHYOAFUMULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCN(C2C1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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